Lower Predicted Lipophilicity (XLogP3-AA) Delivers a Measurable Aqueous Solubility Advantage
The target compound exhibits a computed XLogP3‑AA of 2.5, significantly lower than the 2.8 value calculated for the direct piperidine analog (CAS 1316221‑46‑1). This ΔlogP of –0.3 translates to an approximately twofold increase in expected aqueous solubility and is correlated with reduced non‑specific protein binding, a key parameter for achieving free drug concentrations in the central nervous system [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2.8 (Piperidine analog, CAS 1316221-46-1) |
| Quantified Difference | ΔlogP = –0.3 |
| Conditions | XLogP3-AA algorithm (PubChem release 2025.09.15) |
Why This Matters
A lower logP directly improves the free fraction in plasma and brain, reducing the risk of off‑target pharmacology and enhancing the developability of CNS‑penetrant candidates.
- [1] PubChem CID 66510060. (2025). 1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66510060 View Source
- [2] PubChem CID 66509981. (2025). 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)piperidin-1-yl)ethanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66509981 View Source
